

Application Notes and Protocols for In Vivo Administration of DRP1i27 Dihydrochloride

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Compound of Interest

Compound Name: DRP1i27 dihydrochloride

Cat. No.: B10857957

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Introduction

Dynamin-related protein 1 (DRP1) is a key GTPase that mediates mitochondrial fission, a fundamental process in maintaining mitochondrial health, cellular metabolism, and apoptosis. [1][2] Dysregulation of DRP1 activity, leading to excessive mitochondrial fragmentation, has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. [3][4] **DRP1i27 dihydrochloride** is a novel small molecule inhibitor that directly targets the GTPase domain of human DRP1, preventing its translocation to the mitochondria and subsequent fission events. [5][6] In vitro studies have demonstrated its cytoprotective effects and its ability to promote a more fused mitochondrial network. [5]

These application notes provide a comprehensive guide for the in vivo administration of **DRP1i27 dihydrochloride**, offering detailed protocols and recommendations to facilitate preclinical research. While specific in vivo efficacy data for DRP1i27 is not yet widely published, the following protocols are based on established methodologies for other DRP1 inhibitors, such as Mdivi-1 and P110, and provide a strong starting point for investigation. [7][8]

Data Presentation

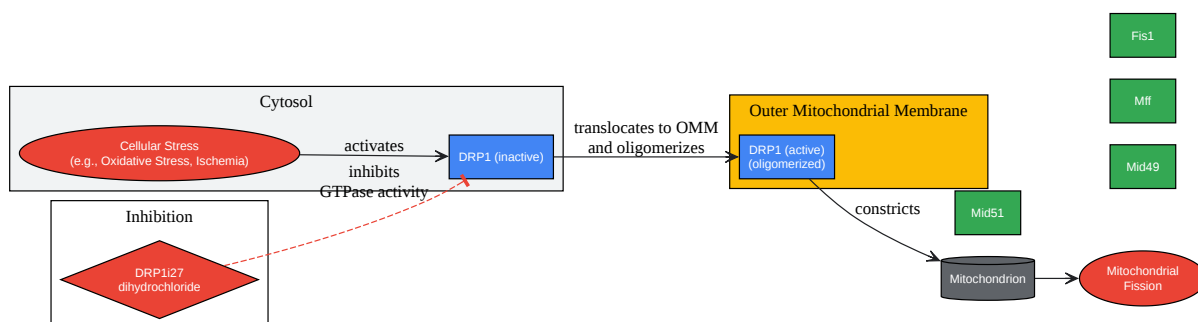
In Vitro Activity of DRP1i27

Parameter	Value	Cell Line/System
Effective Concentration Range	10 - 50 μ M	Human and mouse fibroblasts
Binding Affinity (KD) - MST	190 μ M	Human Drp1 isoform 3
Binding Affinity (KD) - SPR	286 μ M	Human Drp1 isoform 3

Recommended Starting Dosages for In Vivo Studies (Based on Analogs)

Compound	Animal Model	Dosage Range	Administration Route	Reference
Mdivi-1	Mouse	10 - 50 mg/kg/day	Intraperitoneal	[9][10]
Mdivi-1	Rat	3 mg/kg/day	Intraperitoneal	[11]
P110	Rat	0.1 - 2 mg/kg	Intraperitoneal	[8]
P110	Mouse	3 mg/kg/day	Subcutaneous	[4]

Signaling Pathway



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Caption: DRP1-mediated mitochondrial fission pathway and the inhibitory action of DRP1i27.

Experimental Protocols

Formulation of DRP1i27 Dihydrochloride for In Vivo Administration

Due to its hydrophobic nature, **DRP1i27 dihydrochloride** requires a specific vehicle for in vivo delivery.[12] The following formulation is a common starting point.

Materials:

- **DRP1i27 dihydrochloride**
- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)

- Sterile Saline (0.9% NaCl)

Protocol 1: Standard Vehicle Formulation[\[6\]](#)[\[7\]](#)

- Prepare a stock solution of **DRP1i27 dihydrochloride** in DMSO (e.g., 25 mg/mL).
- To prepare the final injection solution, mix the components in the following ratio:
 - 10% DMSO (containing DRP1i27)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Add each component sequentially and vortex thoroughly between each addition to ensure a clear solution.
- Prepare this formulation fresh on the day of administration. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[\[6\]](#)

Protocol 2: Alternative Vehicle Formulation[\[6\]](#)

- Prepare a stock solution of **DRP1i27 dihydrochloride** in DMSO.
- To prepare the final injection solution, mix the components in the following ratio:
 - 10% DMSO (containing DRP1i27)
 - 90% of a 20% SBE- β -CD (Sulfobutylether- β -cyclodextrin) in Saline solution.
- Vortex thoroughly to ensure complete dissolution.

In Vivo Administration Protocols

The optimal dosage, frequency, and route of administration for **DRP1i27 dihydrochloride** should be determined empirically for each specific animal model and experimental design. It is highly recommended to conduct preliminary dose-response and toxicity studies.

1. Intraperitoneal (i.p.) Injection (for systemic delivery)

This is a common route for administering small molecule inhibitors in rodent models.

- Dosage: Based on data from Mdivi-1, a starting dose range of 10-50 mg/kg is recommended. [\[7\]](#)[\[9\]](#)[\[10\]](#)
- Procedure:
 - Prepare the **DRP1i27 dihydrochloride** formulation as described above.
 - Calculate the required volume for injection based on the animal's body weight and the desired dose. The typical injection volume for a mouse is 100-200 μ L. [\[7\]](#)
 - Properly restrain the animal.
 - Administer the solution via intraperitoneal injection.
- Monitoring: Observe the animals for any signs of acute toxicity or adverse reactions post-injection. Monitor body weight and general health throughout the study.

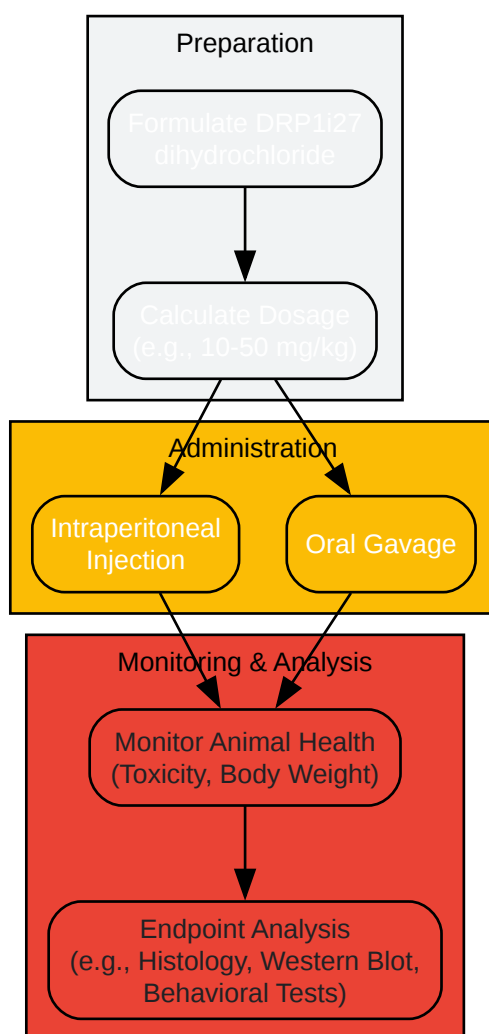
2. Oral Gavage (for longer-term studies)

This route is suitable for daily administration over an extended period.

- Dosage: Similar to i.p. administration, a starting dose range of 10-50 mg/kg can be considered.
- Formulation: **DRP1i27 dihydrochloride** can be prepared as a suspension in a vehicle suitable for oral administration, such as corn oil or a solution containing carboxymethylcellulose. [\[7\]](#)
- Procedure:
 - Prepare the oral formulation of **DRP1i27 dihydrochloride**.
 - Calculate the required volume for administration (typically around 100 μ L for a mouse). [\[7\]](#)

- Use a proper gavage needle to administer the solution directly into the stomach.
- Monitoring: Regularly monitor the body weight and general health of the animals.

Experimental Workflow



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Caption: General experimental workflow for in vivo studies with **DRP1i27 dihydrochloride**.

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